4-{(E)-[({[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate
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Overview
Description
4-{(E)-[({[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate is a complex organic compound with the molecular formula C26H23ClN4O4S and a molecular weight of 523.015 g/mol This compound is notable for its unique structure, which includes a benzimidazole moiety, a chlorobenzyl group, and a methoxyphenyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[({[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative by reacting o-phenylenediamine with 2-chlorobenzaldehyde under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol, such as thioglycolic acid, to form the thioether linkage.
Hydrazone Formation: The thioether is then reacted with hydrazine hydrate to form the hydrazone intermediate.
Acetylation: The final step involves the acetylation of the hydrazone intermediate with acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[({[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; typically carried out in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .
Scientific Research Applications
4-{(E)-[({[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-{(E)-[({[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-((E)-{[({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazono}methyl)-2-methoxyphenyl acetate
- 4-{(E)-[({[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate
Uniqueness
4-{(E)-[({[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzimidazole moiety, chlorobenzyl group, and methoxyphenyl acetate group makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C26H23ClN4O4S |
---|---|
Molecular Weight |
523.0 g/mol |
IUPAC Name |
[4-[(E)-[[2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C26H23ClN4O4S/c1-17(32)35-23-12-11-18(13-24(23)34-2)14-28-30-25(33)16-36-26-29-21-9-5-6-10-22(21)31(26)15-19-7-3-4-8-20(19)27/h3-14H,15-16H2,1-2H3,(H,30,33)/b28-14+ |
InChI Key |
LHNQKVIVVOQJLL-CCVNUDIWSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl)OC |
Origin of Product |
United States |
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